molecular formula C22H17N3O3S B3712205 (2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide

(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide

Cat. No.: B3712205
M. Wt: 403.5 g/mol
InChI Key: GGBHIFOCMAELCP-PKNBQFBNSA-N
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Description

The compound (2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide is a complex organic molecule that features a furan ring, a benzoxazole moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole derivative, followed by the introduction of the furan ring and the carbamothioyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-14-4-6-15(7-5-14)21-24-18-13-16(8-10-19(18)28-21)23-22(29)25-20(26)11-9-17-3-2-12-27-17/h2-13H,1H3,(H2,23,25,26,29)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBHIFOCMAELCP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide
Reactant of Route 2
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(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide
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(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(furan-2-yl)-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide

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